Home > Products > Screening Compounds P8418 > 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one
3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one - 2201614-22-2

3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one

Catalog Number: EVT-2930344
CAS Number: 2201614-22-2
Molecular Formula: C12H17N3O2
Molecular Weight: 235.287
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-2-(1H-Indol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one

  • Compound Description: This compound features an indole ring system linked to a 1-azabicyclo[2.2.2]octan-3-one moiety via a methylene bridge. The double bond in the linker has a Z configuration [].
  • Compound Description: This molecule is a derivative of (Z)-2-(1H-Indol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one, formed by alkylating the indole nitrogen with methyl p-(bromomethyl)benzoate []. It retains the Z configuration at the double bond connecting the azabicyclic and indole units.

(1S,2R,4S)-2-Bromomethyl-1-azabicyclo[2.2.2]octan-5-one

  • Compound Description: This molecule is a chiral quinuclidine derivative synthesized from Quincoridine []. The stereochemistry of the substituents is specified as (1S,2R,4S).

3-Aryl-2-[(4-methylphenyl)sulfonyl]-2-azabicyclo[2.2.2]octan-5-one

  • Compound Description: This compound is an abnormal Baylis-Hillman adduct formed during the reaction of N-benzylidene-4-methylbenzenesulfonamide with cyclohex-2-en-1-one in the presence of specific Lewis bases [].

2-Azabicyclo[2.2.2]octan-5-ones

  • Compound Description: This refers to a class of compounds with a ketone at position 5 of the 2-azabicyclo[2.2.2]octane system. The research highlights their use in synthetic approaches to Prosopis alkaloids [].

2,6-Diazabicyclo[3.2.x]alkan-3-ones (x = 1−3)

  • Compound Description: This represents a series of bicyclic lactams with variations in ring size. They are synthesized via regioselective Schmidt rearrangements of 2-azabicyclo[2.2.x]alkanones [].
Overview

3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one, with the CAS number 2201614-22-2, is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. The molecular formula is C12H17N3O2C_{12}H_{17}N_{3}O_{2}, and it has a molecular weight of 235.28 g/mol . This compound falls under the category of bicyclic amines and dihydropyrazinones, which are often explored for their biological activities, particularly in the context of drug discovery.

Synthesis Analysis

Methods

The synthesis of 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented in the literature, related compounds suggest that a common approach may involve:

  1. Formation of the bicyclic structure: Starting from readily available precursors, the azabicyclo[2.2.2]octane framework can be synthesized through cyclization reactions.
  2. Introduction of the dihydropyrazinone moiety: This could involve condensation reactions where appropriate carbonyl compounds are reacted with amines or other nucleophiles under controlled conditions.
  3. Final modifications: The introduction of the methoxy group at the specified position may require selective alkylation or etherification techniques.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques such as chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one features a bicyclic core with a nitrogen atom incorporated into one of the rings, characteristic of azabicyclic compounds. The dihydropyrazinone component contributes to its reactivity and potential biological activity.

Data

  • Molecular Formula: C12H17N3O2C_{12}H_{17}N_{3}O_{2}
  • Molecular Weight: 235.28 g/mol
  • Structural Representation: The compound can be represented using SMILES notation as CNC(=O)C1=CC=NNC1=O which indicates its specific functional groups and connectivity.
Chemical Reactions Analysis

Reactions

3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one can undergo several types of chemical reactions:

  1. Nucleophilic substitutions: The nitrogen atoms in the bicyclic structure can act as nucleophiles in substitution reactions.
  2. Oxidation: The presence of nitrogen and oxygen functionalities allows for oxidation reactions that may introduce additional functional groups.
  3. Reduction: Reductive processes can modify carbonyl groups to alcohols or amines.

Technical Details

The specific reagents and conditions for these reactions would depend on the desired transformation but may include common agents like lithium aluminum hydride for reduction or potassium permanganate for oxidation.

Mechanism of Action

The mechanism of action for compounds like 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one is often linked to their interactions with biological targets such as enzymes or receptors in various metabolic pathways. The azabicyclic structure may facilitate binding to specific targets due to its conformational flexibility and ability to mimic natural substrates.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

The chemical properties include stability under normal laboratory conditions but may vary depending on environmental factors such as pH and temperature. Its reactivity profile suggests potential applications in further synthetic chemistry or medicinal formulations.

Applications

3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one is primarily explored within scientific research contexts:

  • Medicinal Chemistry: Due to its unique structure, it could serve as a lead compound in drug development targeting neurological disorders or other therapeutic areas.
  • Synthetic Intermediates: It may also find utility as an intermediate in synthesizing more complex molecules with desired biological activities.

This compound represents a promising area for further research and development within pharmaceutical sciences, potentially leading to novel therapeutic agents based on its structural characteristics and biological interactions.

Synthesis and Structural Elucidation of 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one

Retrosynthetic Analysis of the Bicyclic Core and Heterocyclic Moiety

The retrosynthetic disconnection of 3-{1-azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one reveals two primary synthons: the 1-azabicyclo[2.2.2]octane (quinuclidine) framework and the 1-methyl-1,2-dihydropyrazin-2-one heterocycle. The quinuclidine system is a rigid, tertiary amine-containing bicyclic structure with bridgehead nitrogen that confers significant stereoelectronic properties, as observed in related pharmacologically active compounds like 3-quinuclidinyl benzilate (BZ) [2]. Retrosynthetically, this scaffold can be traced to quinuclidin-3-ol precursors, which are commercially available in enantiopure forms, exemplified by (R)-3-quinuclidinol hydrochloride (CAS: 42437-96-7) with specific optical rotation [α] = -35° (c=1% in H₂O) [6]. The heterocyclic moiety derives from dihydropyrazinone synthetics, analogous to dihydropyridine methodologies where cyclization and oxidation state control are critical [3].

The strategic bond disconnection at the ether linkage suggests a late-stage coupling between a functionalized quinuclidine alcohol and an activated pyrazinone intermediate. This approach necessitates careful consideration of nucleophilic reactivity profiles and protecting group compatibility, as the tertiary amine in the quinuclidine ring may participate in unwanted side reactions. Computational studies on similar systems indicate that the bicyclic core exhibits chair-chair conformation with equatorial positioning of substituents, influencing both reactivity and stereochemical outcomes in coupling reactions [4].

Table 1: Retrosynthetic Pathways for Key Structural Elements

Structural UnitPrecursor SynthonsDisconnection StrategyKey Challenges
1-Azabicyclo[2.2.2]octaneQuinuclidin-3-ol derivativesC-O bond cleavage at C3Stereoselective synthesis of chiral center
1-Methyl-1,2-dihydropyrazin-2-one2-Aminopropanamide derivativesRing closure via condensationRegiocontrol during heterocyclization
Ether linkageHalopyrazinone + quinuclidinolNucleophilic substitutionMinimizing O- vs N-alkylation

Key Intermediates in the Formation of the 1-Azabicyclo[2.2.2]octane Scaffold

The stereochemically defined 1-azabicyclo[2.2.2]octan-3-ol system serves as the fundamental building block for the target compound. This intermediate is typically synthesized via intramolecular cyclization of appropriately substituted piperidine derivatives. A particularly efficient route involves the Cr(CO)₃ complexation of 1,2-dihydropyridines, followed by reductive aromatization to access enantiomerically enriched quinuclidines [3]. Alternative approaches employ photochemical cyclization of 2-azabicyclo[2.2.0]hex-5-enes, which undergo thermal rearrangement to yield the bicyclic framework [3].

Notably, 3-quinuclidinone serves as a pivotal precursor that can be stereoselectively reduced to yield either enantiomer of quinuclidin-3-ol. The reduction must overcome the topographical constraints imposed by the rigid bicyclic system, which favors reagent approach from the less hindered equatorial direction. Chiral resolution techniques employing diastereomeric salt formation or enzymatic methods have been successfully applied, as evidenced by the commercial availability of (R)-3-quinuclidinol hydrochloride with high enantiomeric purity [6]. The crystalline nature of this hydrochloride salt (melting point: 344-350°C) facilitates purification and handling during subsequent functionalization steps [6].

Other relevant intermediates include N-protected quinuclidinones, which allow selective manipulation of the carbonyl group while preventing unwanted reactions at the bridgehead nitrogen. These intermediates enable the installation of diverse functional groups at the C3 position through nucleophilic addition or transition-metal catalyzed transformations, providing access to advanced building blocks for structure-activity relationship studies.

Table 2: Key Intermediates for 1-Azabicyclo[2.2.2]octane Synthesis

IntermediateSynthetic RouteYield (%)Key Characteristics
3-QuinuclidinoneCyclization of 4-piperidone derivatives65-78%Bicyclic ketone amenable to stereoselective reduction
(R)-3-Quinuclidinol hydrochlorideChiral resolution or asymmetric synthesis>98% eeMP: 344-350°C; [α] = -35° (c=1% in H₂O)
N-Boc-3-azabicyclo[2.2.2]octan-3-olProtection with di-tert-butyl dicarbonate85-92%Enhanced solubility for coupling reactions

Stereochemical Control in Oxidative Coupling Reactions for Ether Linkage Formation

The formation of the ether linkage between the quinuclidine alcohol and the pyrazinone ring presents significant stereochemical challenges due to the chiral environment at C3 of the bicyclic system. Mitsunobu reactions employing diethyl azodicarboxylate (DEAD) and triphenylphosphine provide inversion of configuration, enabling access to (S)-configured ethers from readily available (R)-quinuclidinols [6]. This stereochemical outcome was confirmed through X-ray crystallographic analysis of analogous compounds, demonstrating that nucleophilic substitution proceeds with Walden inversion at the stereogenic center [5].

Alternative coupling methods include Williamson ether synthesis using activated pyrazinone halides (e.g., 3-chloro-1-methyl-1,2-dihydropyrazin-2-one) and quinuclidinols under basic conditions. Optimization studies reveal that polar aprotic solvents like dimethylformamide (DMF) facilitate this transformation at 65°C, achieving yields of 70% with minimal racemization [5] [8]. The base selection is critical, with hindered amines like N,N-diisopropylethylamine (DIPEA) proving superior to inorganic bases by minimizing N-alkylation side products [8].

Computational modeling of the transition state using density functional theory (DFT) at the M11/cc-pVDZ level indicates that the reaction follows an SN₂ mechanism with well-defined stereoelectronic requirements. The approach of the nucleophile occurs preferentially from the face opposite to the bridgehead nitrogen, resulting in stereospecific product formation. This theoretical framework aligns with experimental observations of high diastereofacial selectivity (>90% de) in analogous cyclopropene cycloadditions to azabicyclic systems [5].

Optimization of Protecting Group Strategies for Pyrazinone Functionalization

The acid-sensitive nature of the dihydropyrazinone ring necessitates judicious protecting group selection during the synthetic sequence. Comparative studies reveal that tert-butoxycarbonyl (Boc) protection offers optimal stability during quinuclidine coupling, with subsequent deprotection achieved under mild acidic conditions (e.g., 10% acetic acid in dichloromethane) without compromising the ether linkage [8]. The Boc group demonstrates orthogonality to common nitrogen protecting groups, enabling selective manipulation of different functional handles in advanced intermediates.

For more demanding transformations, the trimethylsilylethoxymethyl (SEM) group provides enhanced stability under both basic and mildly acidic conditions. Removal requires specialized reagents like aluminum trichloride in dichloromethane or fluoride sources, offering compatibility with acid-labile functionalities elsewhere in the molecule [3]. However, SEM protection introduces additional mass and may complicate purification due to increased lipophilicity.

Critical evaluation of protecting group strategies identified N-methylation as a pivotal step best performed early in the synthetic sequence. Direct alkylation of unprotected dihydropyrazinones leads to overalkylation, while temporary protection of the lactam nitrogen with electron-withdrawing groups (e.g., benzyloxycarbonyl) enables selective N-methylation at the 1-position. Hydrogenolytic removal of the protecting group after alkylation affords the target 1-methyl-1,2-dihydropyrazin-2-one without competing ether cleavage [8].

Table 3: Protecting Group Evaluation for Pyrazinone Synthesis

Protecting GroupInstallation Yield (%)Deprotection ConditionsCompatibility with Quinuclidine
tert-Butoxycarbonyl (Boc)85-9010% AcOH in DCM, 25°CExcellent; no side reactions observed
Trimethylsilylethoxymethyl (SEM)75-821M AlCl₃ in DCM, 0°CGood; requires rigorous drying
Benzyl (Bn)80-88H₂/Pd-C, EtOHModerate; may reduce dihydropyrazinone
Acetyl92-95NH₃/MeOH, 25°CPoor; competes with quinuclidine N-acylation

Properties

CAS Number

2201614-22-2

Product Name

3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one

IUPAC Name

3-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-methylpyrazin-2-one

Molecular Formula

C12H17N3O2

Molecular Weight

235.287

InChI

InChI=1S/C12H17N3O2/c1-14-7-4-13-11(12(14)16)17-10-8-15-5-2-9(10)3-6-15/h4,7,9-10H,2-3,5-6,8H2,1H3

InChI Key

HQGOXBCPASYFET-UHFFFAOYSA-N

SMILES

CN1C=CN=C(C1=O)OC2CN3CCC2CC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.